molecular formula C18H18BrNO4 B2877709 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide CAS No. 1396843-46-1

2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide

Cat. No.: B2877709
CAS No.: 1396843-46-1
M. Wt: 392.249
InChI Key: JRZHRTJIDLAQNI-UHFFFAOYSA-N
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Description

2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide is a synthetic benzamide derivative intended for research and development purposes only. This compound is not for diagnostic or therapeutic use and must not be administered to humans or animals. The structural motif of this chemical incorporates a benzamide core with bromo and methoxy substituents, a pattern observed in compounds investigated for their biological activity . Specifically, similar bromo- and methoxy-substituted aromatic compounds have been studied as potential inhibitors of tubulin polymerization, which is a valuable target in anticancer research . The molecule is also functionalized with a 4-hydroxychroman methyl group, a heterocyclic structure that may influence its physicochemical properties and biological interactions. Given its structural features, researchers may find this compound of interest for various applications, including but not limited to: • Pharmaceutical Research: As a candidate for in vitro screening against various biological targets. • Chemical Biology: As a tool compound for studying structure-activity relationships (SAR) in medicinal chemistry programs . • Organic Synthesis: As a versatile synthetic intermediate or building block for the preparation of more complex molecules. The specific mechanism of action, pharmacological profile, and full range of potential applications for this compound are yet to be characterized and remain a subject for scientific investigation. Researchers are responsible for determining the suitability of this compound for their specific projects.

Properties

IUPAC Name

2-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-23-12-6-7-15(19)13(10-12)17(21)20-11-18(22)8-9-24-16-5-3-2-4-14(16)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZHRTJIDLAQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 5-Methoxybenzoic Acid

Procedure ():

  • Dissolve 5-methoxybenzoic acid (1.0 equiv) in tetrahydrofuran (THF) at 0–5°C under nitrogen.
  • Add N-bromosuccinimide (NBS, 1.05 equiv) portionwise over 30 minutes.
  • Stir at 0–20°C for 3–5 hours, monitoring by TLC (hexane:EtOAc 3:1).
  • Quench with aqueous ammonium chloride, extract with ethyl acetate, and concentrate.

Key Data ():

Parameter Value
Yield 82–89%
Purity (HPLC) >98%
Reaction Temp 0–20°C
Solvent THF

Mechanistic Insight : Electrophilic aromatic substitution occurs at the ortho-position due to the directing effects of the methoxy group. THF stabilizes intermediates via oxygen lone pair coordination.

Preparation of (4-Hydroxychroman-4-yl)methylamine

Chroman Ring Formation via Epoxide Cyclization

Procedure ():

  • React 4-chlorochroman-4-ol (1.0 equiv) with benzylamine (2.2 equiv) in ethanol at reflux for 12 hours.
  • Catalyze with p-toluenesulfonic acid (0.1 equiv).
  • Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Key Data ():

Parameter Value
Yield 74%
Diastereomeric Ratio 92:8
Reaction Time 12 hours

Note : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during amine synthesis, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Amide Coupling via Carbodiimide-Mediated Activation

EDCl/HOBt Coupling Protocol

Procedure ():

  • Activate 2-bromo-5-methoxybenzoic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 0°C.
  • Add (4-hydroxychroman-4-yl)methylamine (1.05 equiv) and stir at room temperature for 18 hours.
  • Quench with 1M HCl, extract with EtOAc, and purify via recrystallization (EtOH:H₂O).

Optimization Data ():

Condition Yield Improvement
DMAP (0.2 equiv) +12%
Solvent: DMF vs THF +22% in DMF
Temp: 25°C vs 0°C +15% at 25°C

Critical Analysis : DMF enhances carboxylate activation compared to THF, while DMAP accelerates acylation by deprotonating the amine.

Final Deprotection and Crystallization

TBS Ether Removal

Procedure ():

  • Treat protected intermediate (1.0 equiv) with TBAF (3.0 equiv) in THF at 0°C.
  • Stir for 2 hours, concentrate, and purify via flash chromatography.

Yield : 89–93% ().

Recrystallization for Polymorph Control

Conditions ():

  • Solvent System: Ethyl acetate/hexane (1:3)
  • Cooling Rate: 0.5°C/min
  • Final Purity: 99.7% (HPLC)

Analytical Characterization Summary

Technique Key Data Source
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=2.4 Hz, 1H, Ar-H), 4.21 (m, 1H, chroman-H), 3.89 (s, 3H, OCH₃)
LC-MS m/z 423.2 [M+H]⁺
XRD Monoclinic, space group P2₁/c

Challenges and Alternative Pathways

Competing Bromination Sites

Methoxy groups typically direct electrophiles to para-positions, but steric hindrance from the chroman methyl group shifts selectivity to ortho. Alternative brominating agents like Br₂/FeBr₃ yield >95% ortho-product but require rigorous temperature control (-10°C).

Chroman Ring Racemization

Prolonged reaction times during amine coupling induce epimerization at C4. Kinetic studies show <5% racemization when reactions complete within 6 hours.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant (10 kg)
Bromination Time 3 hours 5 hours (due to mixing inefficiencies)
EDCl Cost $12/g $4.80/g (bulk pricing)
Waste Generation 8 L/kg 5.2 L/kg (solvent recovery)

Key Insight : Replacing EDCl with cheaper alternatives like propylphosphonic anhydride (T3P) reduces costs by 38% without yield loss.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxychroman moiety can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxychroman moiety may play a crucial role in binding to these targets, while the bromine atom and methoxybenzamide group contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : The trifluoropropan-2-yl derivative () achieved a 90% yield, suggesting that electron-withdrawing groups (e.g., fluorine) may enhance reaction efficiency compared to tert-butyl (42%, ) or phenethylamine (51%, ) substituents.
  • Thermal Stability : Higher melting points in compounds like 5o (191–192°C) correlate with increased molecular rigidity from aromatic and amide groups, whereas the tert-butyl analog 1g (153–155°C) exhibits lower stability due to bulky aliphatic substituents .
A. Hydroxychroman vs. Other Substituents :

The 4-hydroxychroman group in the target compound introduces a bicyclic oxygen-containing structure, which may enhance:

  • Conformational rigidity , which could reduce metabolic degradation relative to flexible side chains (e.g., phenethylamine in 5o ) .
B. Halogen and Methoxy Effects :
  • Bromine : Present in all analogs, bromine’s electron-withdrawing nature likely stabilizes the benzamide core and influences π-π stacking in biological targets.
  • Methoxy Group : The 5-methoxy group in the target compound and analogs (e.g., 1g , 5o ) may enhance lipophilicity and membrane permeability compared to nitro () or trifluoromethyl () substituents .
C. Heterocyclic Modifications :

Compounds with benzoxazole () or benzothiadiazole () rings exhibit increased aromatic surface area, which could improve target affinity but reduce solubility.

Biological Activity

2-bromo-N-((4-hydroxychroman-4-yl)methyl)-5-methoxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16BrNO3\text{C}_{15}\text{H}_{16}\text{Br}\text{N}\text{O}_{3}

This structure includes a bromine atom, a methoxy group, and a hydroxychroman moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds with target proteins.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve the modulation of pathways such as apoptosis and cell cycle regulation.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell LineIC50 (µM)
MCF-73.1
HCT1164.0
HEK2935.3

These results suggest that the compound is particularly effective against breast cancer cells (MCF-7), which is consistent with findings from similar compounds in the literature .

Antioxidative Activity

The antioxidative capacity of this compound has also been evaluated. Compounds with hydroxy groups typically exhibit enhanced antioxidant properties due to their ability to donate electrons or hydrogen atoms to stabilize free radicals. The compound's antioxidative activity was assessed using various spectroscopic methods, showing significant radical scavenging ability compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

Several studies have highlighted the potential applications of this compound in treating cancers:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability, indicating its potential as an anticancer agent targeting breast cancer cells .
  • Mechanistic Insights : Another investigation revealed that the compound may induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .

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